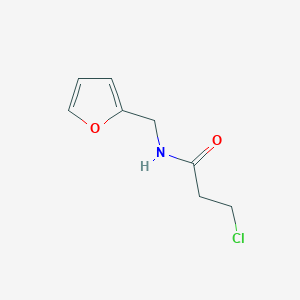
Tolylene 2,5-diisocyanate
Overview
Description
Tolylene 2,5-diisocyanate is a chemical compound used mainly in the production of polyurethane foam, plastic packagings, laminates, and polyurethane paints .
Synthesis Analysis
Tolylene diisocyanate is synthesized for use in organic synthesis and polyaddition reactions . The two isocyanate groups in TDI react at different rates: The 4-position is approximately four times more reactive than the 2-position .Molecular Structure Analysis
The molecular formula of Tolylene 2,5-diisocyanate is C9H6N2O2 . It has a molar mass of 174.16 g/mol .Chemical Reactions Analysis
Tolylene 2,5-diisocyanate is explosive in the form of vapor when exposed to heat, flame, or sparks. It undergoes potentially violent polymerization reaction with strong bases or acyl chlorides . It also reacts with water to liberate carbon dioxide .Physical And Chemical Properties Analysis
Tolylene 2,5-diisocyanate is a solid at 20°C . It has a boiling point of 251°C and a melting point of 35-39°C . Its density is 1.22 g/cm3 at 25°C .Scientific Research Applications
1. Byproduct Analysis in Production
Tolylene diisocyanate (TDI) is a significant organic compound in industrial production. A study by Cai (2001) discusses methods for determining the structure of byproducts in TDI production, focusing on spectral analysis techniques (H. Cai, 2001).
2. Use in Immunological Applications
TDI has been utilized as a coupling reagent in immunological assays. Gyenes and Sehon (1964) demonstrated its effectiveness in sensitizing erythrocytes for passive hemagglutination reactions, offering a simple and specific method for this immunological test (L. Gyenes & A. Sehon, 1964).
3. Catalysis of Isocyanate-Hydroxyl Reaction
Research by Britain and Gemeinhardt (1960) explored the catalytic effects of various compounds on the reaction between TDI and secondary hydroxyl-containing compounds. This study is significant for understanding the catalytic activities and proposing mechanisms for these types of chemical reactions (J. Britain & P. G. Gemeinhardt, 1960).
4. Kinetics in Polymer Reactions
Coutinho and Rocha (1991) conducted a kinetic study on the reactions of TDI with hydroxyl-terminated polybutadiene, providing insights into the effects of solvents and diisocyanate structure on reaction rates. This research is vital for polymer chemistry and material science applications (F. M. Coutinho & M. Rocha, 1991).
5. NMR Analysis of TDI Reactions
Yang et al. (2010) analyzed the TDI-methanol reaction using NMR, quantifying compounds and investigating kinetics. This study offers detailed insights into the reaction mechanisms of TDI in specific conditions (Peng Yang, Y. Han, Tianduo Li, & J. Li, 2010).
6. Thermotropic Polyurethanes
Lee et al. (1995) synthesized thermotropic liquid-crystalline polyurethanes using TDI, contributing to the development of new materials with specific thermal and liquid-crystalline properties (J. B. Lee, Takashi Kato, Seigi Ujiie, K. Iimura, & T. Uryu, 1995).
Safety And Hazards
Tolylene 2,5-diisocyanate is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and is suspected of causing cancer . It may cause damage to organs and causes damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
1,4-diisocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-4-8(10-5-12)2-3-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBHJZFJCDOGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401720 | |
| Record name | Tolylene 2,5-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolylene 2,5-diisocyanate | |
CAS RN |
614-90-4 | |
| Record name | Tolylene 2,5-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,4-diisocyanato-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate](/img/structure/B1608397.png)

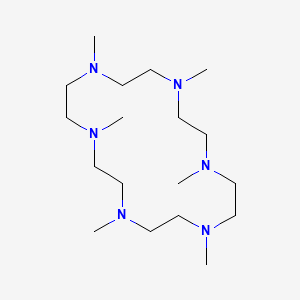
![5-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid](/img/structure/B1608403.png)
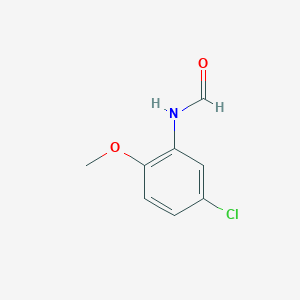

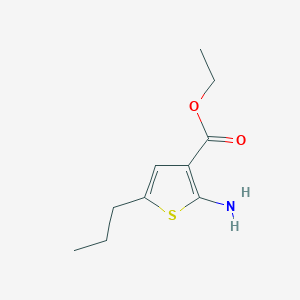
![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)
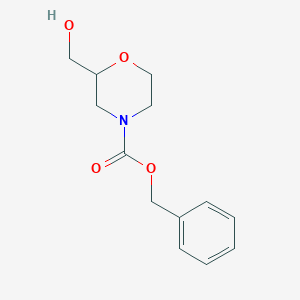
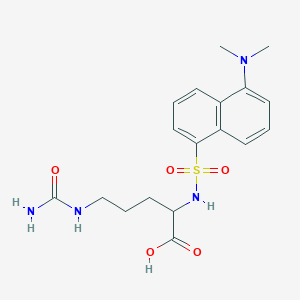
![1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1608414.png)
